5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

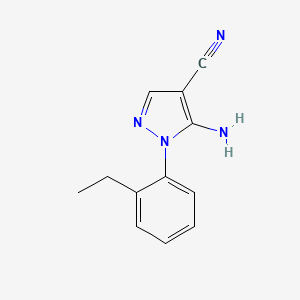

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an ethylphenyl group, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylphenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group transformations to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.

Actividad Biológica

Synthesis

The synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile typically involves a Michael-type addition reaction. This method utilizes (ethoxymethylene)malononitrile in conjunction with aryl hydrazines, with regioselectivity being crucial to avoid isomer formation. Yields from this synthesis can range from 47% to 93%, indicating efficiency under mild conditions suitable for both academic and industrial applications .

Biological Activities

Research on the biological activities of pyrazole derivatives suggests that compounds like this compound may exhibit several pharmacological effects, including:

- Anti-inflammatory properties : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, some derivatives have displayed significant COX-2 selectivity, suggesting potential use as anti-inflammatory agents .

- Antimicrobial activity : The pyrazole scaffold has been associated with antibacterial and antifungal properties. Compounds within this class have demonstrated effectiveness against various pathogens, although specific studies on this compound are still needed to confirm its efficacy .

- Anticancer potential : Preliminary studies indicate that pyrazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth. However, detailed investigations into the specific effects of this compound on cancer cell lines are required .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural characteristics. The presence of an ethyl group at the ortho position of the phenyl ring in this compound enhances lipophilicity, which may improve bioavailability compared to other derivatives. This structural modification can significantly affect the compound's interaction with biological targets and its overall pharmacological profile .

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

- Anti-inflammatory Activity : A series of substituted pyrazoles were evaluated for their COX inhibitory activities. Compounds with similar structural motifs demonstrated significant anti-inflammatory effects in vivo, suggesting a potential pathway for therapeutic applications .

- Antimicrobial Studies : Research on related pyrazole derivatives highlighted their effectiveness against bacterial strains, indicating a broad spectrum of antimicrobial activity. These findings warrant further exploration into the specific antimicrobial effects of this compound .

Comparative Analysis

The following table summarizes the similarities between this compound and other related pyrazole compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | 103646-82-8 | 0.94 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | 0.86 |

| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | 0.85 |

This comparison illustrates how variations in the phenyl ring substitution can influence both biological activity and interaction profiles.

Propiedades

IUPAC Name |

5-amino-1-(2-ethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-9-5-3-4-6-11(9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQJYFKHODJZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.